Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-
Description
The compound "Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-" features a cyclopropane ring fused to an amine group, with a phenyl substituent at the 1-position and a 1,3-dioxepane moiety at the 3-position of the phenyl ring.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[3-(1,3-dioxepan-5-yl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H19NO2/c15-14(5-6-14)13-3-1-2-11(8-13)12-4-7-16-10-17-9-12/h1-3,8,12H,4-7,9-10,15H2 |
InChI Key |
MOAUDQOGYBFAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCOCC1C2=CC(=CC=C2)C3(CC3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- typically involves the following steps:
Formation of the 1,3-dioxepane ring: This can be achieved through the reaction of diols with epoxides under acidic or basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts alkylation reaction.
Cyclopropanation: The cyclopropane ring is formed by reacting an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.
Industrial Production Methods
Industrial production of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The cyclopropane ring and amine group can interact with enzymes and receptors, potentially modulating their activity. The phenyl ring and 1,3-dioxepane moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparison of key cyclopropanamine derivatives is summarized in Table 1.
Pharmacological and Physicochemical Properties
- Solubility: The 1,3-dioxepane group in the target compound may improve aqueous solubility compared to non-ether-containing analogs (e.g., trifluoromethyl or bromophenyl derivatives) .
- Chlorophenoxypropyl derivatives () may exhibit bioactivity due to chlorine’s electronegativity and lipophilicity .
- Stability : Cyclopropane rings are inherently strained, but substituents like dioxepane or CF₃ may mitigate reactivity, as seen in related compounds .
Research Findings and Gaps
- Experimental Data Limitations : Direct spectral or crystallographic data for "Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-" are absent in the provided evidence. Analogous studies (e.g., X-ray structures of cyclopropane carboxamides in ) suggest the importance of steric effects from substituents .
- Therapeutic Potential: Compounds like 1-(3-(trifluoromethyl)phenyl)cyclopropanamine () highlight cyclopropanamines’ versatility in medicinal chemistry, though the target compound’s specific applications remain unexplored .
Biological Activity
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- (CAS No. 935460-20-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 935460-20-1
Cyclopropanamine derivatives have been investigated for their interactions with various biological targets. The compound's structure suggests potential activity as a modulator of neurotransmitter systems, particularly through interactions with monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine .
In Vitro Studies
Research has indicated that cyclopropanamine derivatives may exhibit selective inhibition of certain enzymes. For example, compounds structurally related to cyclopropanamine have shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
Table 1: Summary of Biological Activities
Case Studies
A notable study evaluated the pharmacological profile of cyclopropanamine derivatives in animal models. These studies focused on the analgesic and anti-inflammatory effects of the compounds. Results indicated significant reductions in pain responses in models of induced inflammation, suggesting a potential therapeutic role in pain management.
Case Study: Analgesic Effect in Rodent Models
- Objective : To assess the analgesic efficacy of cyclopropanamine derivatives.
- Method : Administration of varying doses to rodent models with induced inflammatory pain.
- Findings : Significant pain relief was observed at doses correlating with COX-2 inhibition.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of cyclopropanamine. Preliminary data suggest that derivatives possess favorable bioavailability and metabolic stability, which are essential for therapeutic applications.
Future Directions
Further research is warranted to explore the full therapeutic potential of cyclopropanamine and its derivatives. Areas for future investigation include:
- Detailed structure-activity relationship (SAR) studies to optimize efficacy and selectivity.
- Clinical trials to evaluate safety and efficacy in human subjects.
- Exploration of additional biological targets beyond MAO and COX pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
